N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a benzamide derivative featuring a trifluoromethyl-substituted aromatic ring, a dimethylaminopropyl side chain, and a 4-methoxybenzo[d]thiazol moiety. The compound’s molecular structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S.ClH/c1-26(2)11-6-12-27(19(28)14-7-4-8-15(13-14)21(22,23)24)20-25-18-16(29-3)9-5-10-17(18)30-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBUFXLAULCXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry. Its unique structural components, including a thiazole moiety and a trifluoromethylbenzamide group, contribute to its varied biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C19H26ClN5O2S
- Molecular Weight : 423.96 g/mol
Structural Features
| Feature | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and may influence pharmacodynamics. |
| Thiazole Moiety | Associated with various biological activities, including antimicrobial and anticancer effects. |
| Trifluoromethyl Group | Enhances lipophilicity, potentially improving membrane permeability. |
Preliminary studies indicate that this compound may act through several mechanisms:
- Inhibition of Deubiquitylating Enzymes (DUBs) : DUBs play crucial roles in cellular processes such as protein degradation and signal transduction. The compound's structural features suggest potential inhibitory activity against these enzymes.
- STING Pathway Modulation : Similar compounds have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which is vital for immune response regulation.
- Antimicrobial Properties : The thiazole component has been linked to antimicrobial activity, making this compound a candidate for further exploration in treating infections .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Anticancer Activity : In vitro assays have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.
- Antimicrobial Efficacy : Comparative studies demonstrated that derivatives of this compound possess promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
- Inhibition Studies : A study evaluated the inhibitory effects of related compounds on DUBs, revealing IC50 values that suggest strong inhibitory potential for this compound compared to standard inhibitors.
- Docking Studies : Molecular docking simulations indicated favorable binding interactions with key residues in target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated good bioavailability and metabolic stability, which are critical for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride has shown promise in various areas of medicinal chemistry:
- Inhibition of Deubiquitylating Enzymes : Preliminary studies indicate that this compound may act as an inhibitor of deubiquitylating enzymes, which are essential for regulating protein degradation and cellular signaling pathways.
- STING Pathway Modulation : Compounds with similar structures have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in immune response modulation.
Antimicrobial Activity
Research has indicated potential antimicrobial properties, particularly against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. Studies have utilized various concentrations to evaluate efficacy, demonstrating significant biological activity at specific doses .
Cancer Research
The compound's ability to modulate cellular pathways suggests possible applications in cancer therapy. By influencing protein degradation pathways, it may enhance the effectiveness of existing chemotherapeutic agents or serve as a lead compound for developing new cancer treatments.
A study evaluated the biological activity of structurally related thiazole derivatives, revealing that modifications in the side chains significantly affected their antimicrobial and anticancer properties. The findings suggested that the introduction of a trifluoromethyl group could enhance bioactivity by improving solubility and target specificity .
Case Study 2: Molecular Interaction Studies
Molecular modeling studies have been conducted to understand how this compound interacts with various biological targets. These studies provide insights into its pharmacodynamics and help identify potential mechanisms of action, which are essential for drug development .
Comparison with Similar Compounds
Table 1: Key Benzamide Derivatives with Trifluoromethyl Groups
Key Observations :
- Trifluoromethyl Group : The trifluoromethyl group in flutolanil and the target compound enhances lipophilicity and metabolic stability, critical for membrane penetration and prolonged activity .
- Heterocyclic Moieties : Diflufenican’s pyridine ring vs. the target’s benzo[d]thiazol ring may influence target specificity. Benzo[d]thiazol derivatives are prevalent in fungicides and kinase inhibitors due to their planar structure and hydrogen-bonding capacity .
Key Observations :
- Thione tautomerism in triazoles [7–9] highlights the importance of spectral analysis (e.g., missing νS-H bands) for structural confirmation, a practice critical for characterizing the target’s stability .
Functional Group Impact on Bioactivity
- Dimethylaminopropyl Chain: This moiety, present in the target compound and CAS 1052530-89-8 (), may enhance solubility and interaction with cationic binding pockets in biological targets (e.g., ion channels or GPCRs) .
- Methoxy Group: The 4-methoxy substituent on the benzo[d]thiazol ring could reduce oxidative metabolism, extending half-life compared to non-methoxy analogues .
- Trifluoromethyl vs. Halogen Substituents : Compounds like etobenzanid () use chloro substituents for electrophilic reactivity, whereas the target’s trifluoromethyl group offers steric bulk and electronegativity without nucleophilic susceptibility .
Q & A
Basic Research Questions
Q. What are the critical steps and reagents in synthesizing N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride?
- Answer : The synthesis involves coupling reactions between amine and acyl chloride intermediates. Key reagents include O-benzyl hydroxylamine hydrochloride (as a precursor for benzothiazole derivatives), trifluoromethyl benzoyl chloride (for introducing the trifluoromethyl group), and dichloromethane (CH2Cl2) as a solvent. Critical steps include:
- Coupling under argon : To prevent oxidation, the reaction is conducted under inert conditions with dropwise addition of acyl chloride at 0°C .
- Purification : Rotary evaporation removes volatile solvents, followed by diethyl ether washes and vacuum drying to isolate the hydrochloride salt .
- Yield optimization : Excess potassium carbonate (2.0 equiv) ensures deprotonation of the amine for efficient coupling .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in benzothiazole) and carbon backbone .
- FT-IR : Confirms amide C=O stretches (~1650–1700 cm<sup>-1</sup>) and trifluoromethyl C-F bonds (~1100–1200 cm<sup>-1</sup>) .
- HPLC : Validates purity (>95%) by comparing retention times with standards .
Q. What safety protocols are recommended for handling this compound?
- Answer :
- Ventilation : Use fume hoods due to potential mutagenicity (Ames II testing showed low but non-zero risk, similar to benzyl chloride) .
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact with intermediates like acyl chlorides .
- Storage : Store in airtight containers at low temperatures (<4°C) to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve low yields during the coupling of dimethylaminopropylamine with benzothiazole intermediates?
- Answer : Contradictory yields may arise from:
- Incomplete deprotonation : Ensure stoichiometric excess of base (e.g., K2CO3) and monitor pH .
- Side reactions : Use anhydrous solvents (e.g., CH2Cl2) and inert gas purging to minimize hydrolysis of acyl chlorides .
- Temperature control : Maintain 0°C during acyl chloride addition to suppress competing pathways .
Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?
- Answer : The -CF3 group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5 predicted) .
- Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes .
- Electron-withdrawing effects : Polarizes the benzamide ring, influencing binding to hydrophobic pockets in target proteins .
Q. How can discrepancies in NMR data during structural elucidation be addressed?
- Answer :
- Impurity identification : Compare experimental <sup>13</sup>C NMR with computational predictions (e.g., DFT calculations) to detect byproducts .
- Dynamic effects : Variable-temperature NMR can resolve signal splitting caused by rotameric equilibria in the dimethylaminopropyl chain .
- Isotopic labeling : Use <sup>19</sup>F NMR to track trifluoromethyl group orientation in complex matrices .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Answer :
- Kinase inhibition assays : Use fluorescence polarization to measure IC50 against tyrosine kinases, leveraging the benzothiazole moiety’s ATP-binding affinity .
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, correlating with lipophilicity .
- Mutagenicity screening : Conduct Ames II tests with S9 metabolic activation to assess genotoxicity .
Methodological Notes
- Synthetic Reproducibility : Replicate procedures from and , but adjust equivalents of K2CO3 based on substrate solubility.
- Data Validation : Cross-reference elemental analysis (C, H, N) with theoretical values to confirm purity, as seen in (e.g., 69.48% C observed vs. 69.12% theoretical) .
- Advanced Characterization : For unresolved stereochemistry, use X-ray crystallography or NOESY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
